R,S-Ambrisentan-acyl-b-D-glucuronide
Description
Significance as a Principal Metabolite of Ambrisentan (B1667022)
R,S-Ambrisentan-acyl-β-D-glucuronide is recognized as a principal metabolite of Ambrisentan. drugbank.comdrugbank.com The primary metabolic pathway for Ambrisentan is not oxidation via the cytochrome P450 system, which is common for many drugs, but rather direct conjugation with glucuronic acid. researchgate.net This process, known as glucuronidation, transforms the parent drug, Ambrisentan, into its more water-soluble glucuronide form. drugbank.com
Context of Glucuronidation in Endogenous and Exogenous Compound Disposition
Glucuronidation is a major Phase II metabolic reaction that plays a pivotal role in the detoxification and elimination of a vast array of substances. nih.govwikipedia.org This process is not limited to exogenous compounds like drugs and environmental pollutants but is also essential for the metabolism and transport of endogenous substances such as bilirubin, steroid hormones, and bile acids. wikipedia.orgresearchgate.net
The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also found in other tissues like the intestine and kidneys. jove.comnih.govyoutube.com These enzymes facilitate the transfer of a glucuronic acid moiety from the activated coenzyme, UDP-glucuronic acid (UDPGA), to a substrate. jove.com This conjugation dramatically increases the hydrophilicity (water solubility) of the compound, which is a crucial step for its subsequent excretion from the body via urine or bile. nih.govwikipedia.org For Ambrisentan specifically, the key UGT enzymes involved in its metabolism are UGT1A9S, 2B7S, and 1A3S. drugbank.com
The formation of an acyl glucuronide, as is the case with Ambrisentan, involves the attachment of glucuronic acid to a carboxylic acid group on the drug molecule. nih.gov While generally considered a detoxification pathway, acyl glucuronides are a chemically reactive class of metabolites that can, in some cases, be involved in bioactivation. nih.govnih.gov
| Enzyme Family | Key Substrates | Significance in Xenobiotic Metabolism |
|---|---|---|
| UGT1A | Bilirubin, estrogens, various drugs | Crucial for the elimination of numerous drugs and endogenous compounds. Polymorphisms can significantly affect drug efficacy and toxicity. |
| UGT2B | Steroid hormones, bile acids, opioids (e.g., morphine), Ambrisentan | Plays a significant role in the metabolism of hormones and a wide range of therapeutic drugs. |
Role within the Preclinical Pharmacokinetic Profile of Endothelin Receptor Antagonists
The formation of R,S-Ambrisentan-acyl-β-D-glucuronide is a defining feature of the preclinical pharmacokinetic profile of Ambrisentan, an endothelin receptor antagonist (ERA). The biotransformation into this polar metabolite is the primary mechanism for the drug's clearance. nih.gov
Preclinical pharmacokinetic studies have shown that after oral administration, Ambrisentan is absorbed and then extensively metabolized. nih.gov The resulting glucuronide conjugate, being significantly more water-soluble than the parent drug, is readily transported for elimination. The primary route of excretion for Ambrisentan and its metabolites is through the biliary system into the feces. nih.govresearchgate.net Approximately 22% of an administered dose is found in the urine, with only a small fraction (3.3%) being the unchanged parent drug, underscoring the efficiency of its metabolic clearance, largely through glucuronidation. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H30N2O10 |
|---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H30N2O10/c1-15-14-16(2)30-27(29-15)39-23(25(36)40-26-21(33)19(31)20(32)22(38-26)24(34)35)28(37-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19-23,26,31-33H,1-3H3,(H,34,35)/t19-,20-,21+,22-,23?,26-/m0/s1 |
InChI Key |
QBHJFBFSJYTXDX-BPBMNFFPSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C |
Origin of Product |
United States |
Enzymatic Biotransformation Pathways of R,s Ambrisentan Acyl β D Glucuronide Formation
Molecular Mechanisms of UDP-Glucuronosyltransferase (UGT) Catalysis
Glucuronidation represents the principal metabolic pathway for ambrisentan (B1667022). walshmedicalmedia.com This Phase II biotransformation reaction is catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes. The process involves the transfer of a glucuronic acid moiety from the high-energy cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of ambrisentan. nih.gov This conjugation results in the formation of an acyl glucuronide, a more water-soluble compound that is readily eliminated from the body, primarily through biliary excretion. nih.govnih.gov
The biotransformation of ambrisentan into its acyl-β-D-glucuronide is mediated by specific isoforms of the UGT enzyme superfamily. The liver expresses a wide array of UGTs, with isoforms such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, 2B7, and 2B15 playing significant roles in the metabolism of numerous drugs. mdpi.com For drugs containing a carboxylic acid moiety, like ambrisentan, UGT1A3, UGT1A9, and UGT2B7 are often the key enzymes responsible for their glucuronidation.
While direct studies comprehensively detailing the precise contribution of each isoform to ambrisentan glucuronidation are not extensively published, the involvement of these specific UGTs is inferred from their known substrate specificities. UGT2B7, in particular, is a major enzyme catalyzing the conjugation of many drugs. mdpi.comnih.gov Similarly, UGT1A9, expressed abundantly in the liver and kidney, and UGT1A3 are known to metabolize a variety of compounds. mdpi.comresearchgate.net The formation of R,S-Ambrisentan-acyl-β-D-glucuronide is thus understood to be a result of the catalytic activity of one or more of these specific UGT isoforms.
The kinetics of UGT-mediated reactions are typically studied in vitro using human liver microsomes or cultured hepatocytes, which contain the relevant enzymes. doi.org These reactions are bi-substrate, requiring both the drug substrate (ambrisentan) and the cofactor (UDPGA). nih.gov The enzyme kinetics can often be described by the Michaelis-Menten model, which allows for the determination of key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). researchgate.net
However, UGT enzymes can also exhibit more complex, non-Michaelis-Menten kinetics, including autoactivation, where the substrate at higher concentrations can increase the reaction rate. doi.org While ambrisentan is known to be a substrate for UGTs, specific kinetic parameters (Km and Vmax) for R,S-Ambrisentan-acyl-β-D-glucuronide formation in human hepatic models are not widely reported in publicly available literature. The determination of these parameters is crucial for predicting the drug's metabolic clearance and potential for drug-drug interactions.
Precursor Metabolic Pathways and Sequential Biotransformation
In addition to direct glucuronidation, ambrisentan also undergoes Phase I oxidative metabolism, which serves as a precursor pathway to further conjugation reactions. This sequential biotransformation involves an initial modification by cytochrome P450 enzymes followed by glucuronidation of the resulting metabolite.
Ambrisentan is subject to oxidative metabolism by the cytochrome P450 (CYP) system. walshmedicalmedia.com The primary oxidative metabolite identified is 4-hydroxymethyl ambrisentan. researchgate.netresearchgate.net This reaction is catalyzed predominantly by the CYP3A4 isoform, with potential minor contributions from CYP2C19. walshmedicalmedia.comresearchgate.netresearchgate.net This hydroxylation step introduces a new functional group onto the ambrisentan molecule, creating an additional site for subsequent Phase II conjugation reactions.
Key Enzymes in Ambrisentan Biotransformation
| Metabolic Pathway | Enzyme Superfamily | Specific Isoforms | Metabolite Formed |
|---|---|---|---|
| Phase II: Glucuronidation | UDP-glucuronosyltransferase (UGT) | UGT1A3, UGT1A9, UGT2B7 (putative) | R,S-Ambrisentan-acyl-β-D-glucuronide |
| Phase I: Oxidation | Cytochrome P450 (CYP) | CYP3A4, CYP2C19 | 4-Hydroxymethyl Ambrisentan |
Following the formation of 4-hydroxymethyl ambrisentan via CYP-mediated oxidation, this metabolite can undergo its own Phase II glucuronidation. The newly introduced hydroxyl group provides a reactive site for UGT enzymes to attach a glucuronic acid moiety. This two-step process, known as sequential biotransformation, is a common metabolic pathway for many drugs. It results in the formation of a hydroxylated glucuronide conjugate, further enhancing the water solubility and facilitating the excretion of the drug from the body.
In Vitro Species-Specific Differences in Glucuronidation Efficiency (e.g., human, rat, dog liver models)
Significant species differences exist in drug metabolism, including in the activity and expression of UGT enzymes. rsc.org These differences are important considerations during preclinical drug development, as data from animal models must be cautiously extrapolated to humans. nih.govresearchgate.net Studies comparing in vitro glucuronidation across species often use liver microsomes or hepatocytes from humans, rats, and dogs.
General findings indicate that while there may be correlations, the intrinsic clearance of UGT substrates in intestinal and liver microsomes can vary substantially between species, with values in humans often being lower than in laboratory animals like rats and dogs. nih.govresearchgate.net For example, the intrinsic clearance values in dog intestinal microsomes can be three to four times higher than in other species for certain substrates. nih.gov While these general interspecies differences in glucuronidation are well-established, specific comparative studies on the efficiency of R,S-Ambrisentan-acyl-β-D-glucuronide formation in human, rat, and dog liver models are not extensively detailed in the literature. Such studies would be essential for accurately predicting human pharmacokinetics from preclinical animal data.
General In Vitro Species Differences in Glucuronidation
| Parameter | General Finding | Implication for Drug Development |
|---|---|---|
| In Vitro Intrinsic Clearance (CLint,u,UGT) | Often lower in human microsomes compared to rat and dog microsomes. nih.govresearchgate.net | Direct extrapolation of clearance from animal models to humans may be inaccurate. |
| Correlation of FaFg (Fraction Absorbed and Escaping Gut Metabolism) | Correlates between humans, dogs, and monkeys, but not rats. nih.gov | Dogs and monkeys may be more predictive models for human intestinal metabolism than rats for some UGT substrates. |
| UGT Isoform Expression and Activity | Qualitative and quantitative differences in the expression and catalytic activity of specific UGT isoforms exist across species. nel.edu | The metabolic profile of a drug can differ significantly between species. |
Dispositional and Mechanistic Profile of R,s Ambrisentan Acyl β D Glucuronide in Preclinical Models
Routes of Elimination and Mass Balance Studies
Mass balance studies in preclinical species, including mice, rats, rabbits, and dogs, have been instrumental in delineating the excretion pathways of ambrisentan (B1667022) and its metabolites. fda.gov These studies typically involve the administration of a radiolabeled dose of the parent drug to track the distribution and elimination of all drug-related material. nih.gov
Characterization of Biliary Excretion Pathways
Preclinical data strongly indicate that biliary excretion is a major route of elimination for ambrisentan and its metabolites, including R,S-Ambrisentan-acyl-β-D-glucuronide. nih.govresearchgate.net Following oral administration, a significant portion of the administered dose is recovered in the feces as both unchanged drug and its glucuronide conjugate. nih.gov This suggests that after its formation, likely in the liver, the acyl-glucuronide is actively transported into the bile. The polar nature of the glucuronide moiety facilitates this biliary clearance. youtube.com While direct studies on the biliary excretion of the isolated R,S-Ambrisentan-acyl-β-D-glucuronide are limited, the substantial fecal recovery of ambrisentan-related compounds points to this being a primary elimination pathway. fda.gov
Recovery of Metabolite-Related Material in Fecal and Urinary Excreta
Consistent with the significant role of biliary excretion, mass balance studies have demonstrated that the majority of the administered radiolabeled ambrisentan dose is recovered in the feces. nih.govfda.gov In these studies, fecal recovery of total radioactivity was approximately 66%, with a substantial portion of this being metabolites. fda.gov This indicates that systemically available metabolites, such as R,S-Ambrisentan-acyl-β-D-glucuronide, are primarily eliminated via the bile into the feces. fda.gov
| Excretion Route | Percentage of Administered Dose | Key Findings |
|---|---|---|
| Fecal Excretion | ~66% of total radioactivity | Primary route of elimination for ambrisentan and its metabolites, including the acyl-glucuronide. nih.govfda.gov |
| Urinary Excretion | ~22% of total radioactivity | Metabolites, including the acyl-glucuronide, are excreted to a larger extent in urine than the parent drug. fda.govdrugbank.com |
Role of Membrane Transporters in Metabolite Pharmacokinetics
The movement of R,S-Ambrisentan-acyl-β-D-glucuronide across cellular membranes is facilitated by various uptake and efflux transporters. These proteins play a critical role in its absorption, distribution, and elimination, ultimately influencing its pharmacokinetic profile.
Substrate Properties for Efflux Transporters (e.g., P-glycoprotein)
Efflux transporters, such as P-glycoprotein (P-gp), are crucial in limiting the intracellular accumulation of xenobiotics and facilitating their excretion. researchgate.nettg.org.au While direct studies specifically investigating R,S-Ambrisentan-acyl-β-D-glucuronide as a P-gp substrate are not extensively detailed in the provided information, the general understanding is that glucuronide conjugates can be substrates for multidrug resistance-associated proteins (MRPs), another family of efflux transporters. In vitro studies have shown that the parent compound, ambrisentan, does not significantly inhibit P-gp. semanticscholar.org However, the potential for its glucuronide metabolite to be a substrate for efflux transporters like P-gp or MRPs in the apical membrane of intestinal cells and the canalicular membrane of hepatocytes is a key consideration for its disposition. semanticscholar.orgsemanticscholar.org
Interaction with Uptake Transporters (e.g., Organic Anion Transporting Polypeptides)
Organic Anion Transporting Polypeptides (OATPs) are a family of uptake transporters primarily expressed on the basolateral membrane of hepatocytes, mediating the uptake of compounds from the blood into the liver. nih.govnih.gov In vitro studies have shown that ambrisentan itself is a weak inhibitor of OATP1B1 and OATP1B3. semanticscholar.org Given that glucuronide conjugates are often substrates for OATPs, it is plausible that R,S-Ambrisentan-acyl-β-D-glucuronide is taken up into hepatocytes via these transporters. This hepatic uptake is a prerequisite for its subsequent biliary excretion. The interaction with OATPs is a critical step in the hepatic clearance of this metabolite. semanticscholar.orgnih.gov
| Transporter | Interaction | Implication for R,S-Ambrisentan-acyl-β-D-glucuronide |
|---|---|---|
| P-glycoprotein (P-gp) | Ambrisentan is not a significant inhibitor. semanticscholar.org | Potential substrate for efflux from cells, contributing to its elimination. |
| OATP1B1/OATP1B3 | Ambrisentan is a weak inhibitor. semanticscholar.org | Likely substrate for hepatic uptake, facilitating its biliary excretion. semanticscholar.orgnih.gov |
Intramolecular Acyl Migration and Reactive Metabolite Formation
Acyl glucuronides are ester-linked conjugates that are susceptible to chemical reactions under physiological conditions. waters.comnih.gov Unlike more stable ether glucuronides, the ester linkage of acyl glucuronides can undergo spontaneous, non-enzymatic intramolecular rearrangement, a process known as acyl migration. nih.govacs.org This reactivity is a key characteristic of this class of metabolites and has significant toxicological implications. nih.gov
The initial product of glucuronidation of a carboxylic acid-containing drug like Ambrisentan is the 1-β-O-acyl glucuronide. waters.com This isomer is an ester and can undergo intramolecular transacylation, where the acyl group (Ambrisentan) migrates from the C-1 hydroxyl group of the glucuronic acid moiety to the adjacent C-2, C-3, and C-4 hydroxyl groups. nih.govacs.org This process results in the formation of a complex mixture of positional isomers (2-O-, 3-O-, and 4-O-acyl glucuronides) and their respective α and β anomers. nih.gov
Table 1: General Characteristics of Acyl Glucuronide Rearrangement
| Feature | Description |
|---|---|
| Initial Metabolite | 1-β-O-acyl glucuronide |
| Reaction Type | Intramolecular transacylation (non-enzymatic) |
| Products | Positional isomers (2-O, 3-O, 4-O) and anomers (α, β) |
| Influencing Factors | pH, temperature, structure of the aglycone |
| Consequence | Formation of a mixture of reactive isomers |
This table presents generalized information about acyl glucuronide rearrangement based on studies of various carboxylic acid-containing drugs.
A significant consequence of the chemical reactivity of acyl glucuronides is their ability to form covalent adducts with biological macromolecules, most notably proteins. mdpi.com This covalent modification is considered a potential mechanism for idiosyncratic drug toxicities. nih.gov While direct evidence of covalent adduct formation by R,S-Ambrisentan-acyl-β-D-glucuronide is not present in the reviewed literature, the potential for such reactions exists based on the established reactivity of this metabolite class.
There are two primary mechanisms by which acyl glucuronides can covalently modify proteins:
Transacylation: The 1-β-O-acyl glucuronide and its isomers can act as acylating agents, directly transferring the drug moiety to nucleophilic residues on proteins, such as lysine, cysteine, or histidine. mdpi.com This reaction results in the formation of a stable amide or ester bond between the drug and the protein, with the release of the glucuronic acid moiety. nih.gov
Glycation: Following acyl migration, the rearranged isomers can exist in equilibrium with an open-chain aldehyde form. This aldehyde can react with primary amino groups on proteins (e.g., the ε-amino group of lysine) to form a Schiff base (imine), which can then rearrange to a more stable ketoamine adduct (Amadori product). mdpi.comnih.gov In this mechanism, the glucuronic acid moiety remains covalently attached to the protein, acting as a linker for the drug. nih.gov
The extent of covalent binding is influenced by the reactivity and stability of the specific acyl glucuronide. rsc.org Studies with various acyl glucuronides have shown that they can bind to a range of proteins, with plasma albumin being a major target due to its abundance and nucleophilic character. nih.gov The formation of these drug-protein adducts can potentially alter protein function or elicit an immune response. mdpi.com
Table 2: Mechanisms of Covalent Adduct Formation by Acyl Glucuronides
| Mechanism | Description | Protein Residues Involved | Resulting Adduct |
|---|---|---|---|
| Transacylation | Direct transfer of the acyl (drug) group to a protein nucleophile. | Lysine, Cysteine, Histidine | Drug directly bound to protein. |
| Glycation | Reaction of the open-chain aldehyde form of rearranged isomers with protein amino groups. | Lysine (primary amines) | Drug bound to protein via the glucuronic acid moiety. |
This table outlines the general mechanisms by which acyl glucuronides can form covalent adducts with proteins, based on established research in the field.
Chemical Synthesis and Comprehensive Characterization of R,s Ambrisentan Acyl β D Glucuronide for Research Applications
Enzymatic Biotransformation Methods for Laboratory-Scale Production
Enzymatic synthesis offers a biomimetic approach to producing drug metabolites, often with high stereo- and regioselectivity that can be challenging to achieve through purely chemical methods. For the laboratory-scale production of R,S-Ambrisentan-acyl-β-D-glucuronide, in vitro systems that replicate mammalian metabolism are commonly employed.
One primary method involves the use of liver microsomes, which are subcellular fractions of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs). nih.govmdpi.com Incubations typically contain liver microsomes from relevant species (e.g., human, rat, or dog), the parent drug (Ambrisentan), and the essential cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA). google.com To enhance the reaction, a pore-forming agent like alamethicin (B1591596) may be added to disrupt the microsomal membrane and improve enzyme access to the substrate and cofactor. nih.gov The formation of Ambrisentan (B1667022) acyl glucuronide has been identified in liver cells from rats, dogs, and humans, making microsomes from these species suitable for its biosynthesis. google.com
Table 1: Typical Components for In Vitro Enzymatic Synthesis of R,S-Ambrisentan-acyl-β-D-glucuronide
| Component | Function | Typical Concentration |
| R,S-Ambrisentan | Substrate | Varies (e.g., 10-100 µM) |
| Liver Microsomes | Enzyme Source (UGTs) | 0.5 - 2 mg/mL protein |
| UDPGA | Glucuronic Acid Donor | 1-5 mM |
| Alamethicin | Permeabilizing Agent | 25-50 µg/mL |
| Magnesium Chloride (MgCl₂) | Enzyme Cofactor | 5-10 mM |
| Phosphate Buffer | Maintain pH | pH ~7.4 |
Alternatively, recombinant human UGT enzymes expressed in cell lines can be used for a more targeted approach, allowing for the identification of specific UGT isoforms responsible for the glucuronidation of Ambrisentan. mdpi.comhyphadiscovery.com This method provides a cleaner system, often simplifying the subsequent purification of the target metabolite. Following incubation, the desired acyl glucuronide is isolated from the reaction mixture using techniques such as solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC).
Synthetic Organic Chemistry Methodologies for Stereoselective Conjugation
Chemical synthesis provides a scalable and controllable route to R,S-Ambrisentan-acyl-β-D-glucuronide, independent of biological systems. The key challenge is the stereoselective formation of the β-glycosidic linkage at the anomeric center of glucuronic acid.
The synthesis of acyl glucuronides typically involves the reaction of the carboxylic acid group of the aglycone (Ambrisentan) with a suitably protected and activated glucuronic acid donor. A common and historic method is the Koenigs-Knorr reaction, which utilizes a glycosyl halide, such as an acetobromoglucuronate, as the donor. researchgate.netnih.gov In this reaction, the carboxylate of Ambrisentan would act as the nucleophile, attacking the anomeric carbon of the glucuronic acid derivative. The reaction is typically promoted by a heavy metal salt, such as silver carbonate or mercuric cyanide, to activate the glycosyl halide. researchgate.netresearchgate.net
More modern approaches often employ selective acylation techniques. For instance, a protected form of D-glucuronic acid, such as its allyl or benzyl (B1604629) ester, can be selectively acylated at the anomeric hydroxyl group by Ambrisentan. researchgate.netaidic.it This reaction can be facilitated by peptide coupling agents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base. researchgate.net Subsequent deprotection of the ester and other protecting groups yields the final product.
Achieving the correct β-configuration at the anomeric carbon (C-1) of the glucuronic acid moiety is critical. In many glycosidation reactions, including the Koenigs-Knorr method, the stereochemical outcome is controlled by "neighboring group participation". researchgate.netresearchgate.net If a protecting group, such as an acetyl or benzoyl group, is present at the C-2 position of the glucuronic acid donor, it can form a cyclic intermediate after the departure of the anomeric leaving group. The subsequent nucleophilic attack by the Ambrisentan carboxylate occurs from the opposite face, resulting in the formation of the 1,2-trans-product, which corresponds to the desired β-anomer. researchgate.netresearchgate.net The choice of protecting groups and reaction conditions is therefore paramount to ensure high anomeric specificity.
Advanced Spectroscopic and Chromatographic Techniques for Purity and Structural Confirmation
The definitive identification and purity assessment of the synthesized R,S-Ambrisentan-acyl-β-D-glucuronide require the use of advanced analytical techniques.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of drug metabolites. nih.govpharmaffiliates.com A reversed-phase HPLC method can separate the acyl glucuronide from the parent drug and other potential isomers or impurities. High-resolution mass spectrometry (HRMS), for instance, using a time-of-flight (TOF) analyzer, provides an accurate mass measurement of the molecular ion, confirming the elemental composition (C₂₈H₃₀N₂O₁₀ for Ambrisentan acyl glucuronide). nih.govnih.govbiosynth.com Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, producing a characteristic pattern that helps to elucidate the structure. Key fragments would include the loss of the glucuronic acid moiety (176 Da) to yield the protonated Ambrisentan molecule.
Table 2: Key Mass Spectrometric Data for R,S-Ambrisentan-acyl-β-D-glucuronide
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₃₀N₂O₁₀ | nih.govbiosynth.com |
| Molecular Weight | 554.55 g/mol | nih.govbiosynth.com |
| CAS Number | 1106685-82-8 | synthose.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including acyl glucuronides. google.com One-dimensional ¹H NMR can confirm the presence of both Ambrisentan and glucuronide moieties. The coupling constant of the anomeric proton (H-1 of the glucuronic acid) is diagnostic for the stereochemistry of the glycosidic linkage; a large coupling constant (typically > 7 Hz) confirms the β-configuration. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are used to assign all proton and carbon signals and to confirm the site of conjugation, which in this case is the ester linkage between the Ambrisentan carboxyl group and the C-1 hydroxyl of the glucuronic acid.
Analytical Methodologies for Detection and Quantification of R,s Ambrisentan Acyl β D Glucuronide
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantitative analysis of drug metabolites due to its exceptional selectivity and sensitivity. researchgate.netscispace.com The development of a robust LC-MS/MS assay for R,S-Ambrisentan-acyl-β-D-glucuronide requires careful optimization of chromatographic conditions and mass spectrometric parameters to ensure reliable and reproducible results.
The process involves separating the metabolite from other matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) before detection by a tandem mass spectrometer. nih.gov The validation of such methods is performed in accordance with regulatory guidelines to establish key parameters like linearity, accuracy, precision, selectivity, and stability. mdpi.comqub.ac.ukjapsonline.com
Table 1: Illustrative LC-MS/MS Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | Demonstrates a proportional response of the instrument to changes in analyte concentration. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Measures the closeness of the determined value to the nominal concentration. |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Indicates the degree of scatter or agreement between a series of measurements. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Ensures the method can differentiate the analyte from other components in the sample. |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Assesses the influence of matrix components on the ionization of the analyte. |
| Recovery (%) | Consistent, precise, and reproducible | Measures the efficiency of the extraction process. |
| Stability | Analyte concentration within ±15% of nominal concentration under various storage conditions. | Evaluates the chemical stability of the analyte in the biological matrix. |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; IS: Internal Standard.
The developed LC-MS/MS assays are applied to various biological matrices to understand the formation and disposition of R,S-Ambrisentan-acyl-β-D-glucuronide. In vitro systems are frequently used in early drug metabolism studies.
Liver Microsomes : Incubations of Ambrisentan (B1667022) with human or rat liver microsomes are used to study Phase I and Phase II metabolism, including the formation of glucuronide conjugates. nih.govresearchgate.net These systems contain the necessary UDP-glucuronosyltransferase (UGT) enzymes responsible for glucuronidation. scispace.com
Hepatocytes : Intact liver cells (hepatocytes) provide a more complete model of hepatic metabolism and can also be used to investigate the formation of metabolites like R,S-Ambrisentan-acyl-β-D-glucuronide. researchgate.net
Plasma : For in vivo studies, plasma samples are analyzed to determine the pharmacokinetic profile of the metabolite. nih.gov Due to the inherent instability of acyl glucuronides, special handling of plasma samples, such as immediate acidification and storage at low temperatures, is crucial to prevent hydrolysis back to the parent drug, Ambrisentan. nih.govscispace.com
Achieving high sensitivity and specificity is paramount in the bioanalysis of R,S-Ambrisentan-acyl-β-D-glucuronide.
Sample Preparation : The primary goal during sample preparation is to minimize the degradation of the acyl glucuronide. nih.gov This often involves immediate sample acidification and maintenance at low temperatures (e.g., 4°C) to inhibit enzymatic and chemical hydrolysis. scispace.com Techniques like protein precipitation or solid-phase extraction (SPE) are employed to remove interfering matrix components. nih.gov
Chromatographic Separation : Effective chromatographic separation is essential to resolve the R,S-Ambrisentan-acyl-β-D-glucuronide from the parent drug, Ambrisentan, and other potential metabolites or isomers. researchgate.net In-source fragmentation, where the glucuronide breaks down to the parent drug within the mass spectrometer's ion source, can cause significant interference if the two compounds are not chromatographically separated. nih.gov Reversed-phase chromatography using C18 columns with acidic mobile phases is commonly employed for the separation of glucuronides. scispace.com
MS/MS Detection : Tandem mass spectrometry, particularly using the Multiple Reaction Monitoring (MRM) mode, provides high specificity and sensitivity. researchgate.net In MRM, a specific precursor ion of the metabolite is selected and fragmented, and a resulting characteristic product ion is monitored. This process filters out background noise and enhances the signal for the analyte of interest. Optimization of MS parameters, such as cone voltage and collision energy, is critical for maximizing signal intensity.
Role of R,S-Ambrisentan-acyl-β-D-Glucuronide as a Certified Reference Standard in Bioanalysis
The availability of a certified reference standard for R,S-Ambrisentan-acyl-β-D-glucuronide is indispensable for accurate bioanalysis. acanthusresearch.com Reference standards are highly purified compounds used to definitively identify and quantify a substance. acanthusresearch.compharmaffiliates.com
In the context of LC-MS/MS assays, the reference standard is used to:
Confirm Identity : The chromatographic retention time and mass spectral fragmentation pattern of the metabolite detected in a biological sample must match that of the authentic reference standard.
Enable Quantification : The reference standard is used to prepare calibration curves and quality control samples, which are essential for accurately determining the concentration of the metabolite in unknown samples. researchgate.net Without a standard, quantification would be semi-quantitative at best, relying on assumptions about the ionization efficiency relative to the parent drug. scispace.com
Several suppliers list R,S-Ambrisentan-acyl-β-D-glucuronide as a reference material for research and pharmaceutical testing, underscoring its importance in drug metabolism and pharmacokinetic studies. biosynth.comglentham.comsynthose.com
Exploration of Other Chromatographic and Spectroscopic Approaches for Metabolite Profiling
While LC-MS/MS is the gold standard for quantification, other techniques are valuable for metabolite profiling and structural elucidation.
High-Resolution Mass Spectrometry (HRMS) : Instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers provide high-resolution, accurate mass data. nih.govresearchgate.net This capability is crucial for identifying unknown metabolites by enabling the determination of their elemental composition. UHPLC-QTOF/MS/MS has been utilized in the characterization of Ambrisentan metabolites, including its glucuronide conjugates. nih.govresearchgate.netresearchgate.net
Chemical Derivatization : Differentiating between various types of glucuronides (e.g., acyl-, O-, or N-glucuronides) can be challenging with mass spectrometry alone. nih.gov Chemical derivatization methods can be employed where specific functional groups are modified, resulting in predictable mass shifts. This approach can confirm the acyl-glucuronide structure of the Ambrisentan metabolite by targeting the carboxyl and hydroxyl groups present on the molecule. nih.gov
These advanced approaches complement targeted LC-MS/MS quantification by providing a broader picture of the metabolic fate of Ambrisentan and confirming the identity of its metabolites.
Mechanistic Studies on the Pharmacological and Toxicological Significance of the Glucuronide Metabolite
In Vitro Assessment of Endothelin Receptor Binding Affinity (ETA, ETB) of the Glucuronide
The parent compound, ambrisentan (B1667022), is a highly selective antagonist for the endothelin type A (ETA) receptor, with a selectivity of approximately 200-fold or more over the endothelin type B (ETB) receptor. nih.govcam.ac.uk This selective antagonism of the ETA receptor is central to its therapeutic effect, as it blocks vasoconstriction and cellular proliferation mediated by endothelin-1. nih.govdrugbank.com
Detailed in vitro studies assessing the direct binding affinity of the metabolite, R,S-Ambrisentan-acyl-β-D-glucuronide, to ETA and ETB receptors are not extensively documented in the public domain. Generally, the process of glucuronidation significantly increases the polarity of a compound to facilitate its excretion, which often results in a substantial reduction or complete loss of pharmacological activity at the parent drug's target receptor. However, without specific binding assay data for the glucuronide metabolite, its direct contribution to endothelin receptor antagonism remains unquantified.
Evaluation of Enzyme and Transporter Modulation by R,S-Ambrisentan-acyl-β-D-Glucuronide
The potential for drug metabolites to modulate the activity of metabolic enzymes and drug transporters is a key aspect of drug-drug interaction (DDI) risk assessment.
Ambrisentan itself does not significantly inhibit or induce major cytochrome P450 (CYP) enzymes at clinically relevant concentrations, suggesting a low propensity to alter the metabolism of drugs cleared by these pathways. europa.eu While ambrisentan undergoes minor oxidative metabolism by CYP3A4 and CYP2C19, its primary clearance is via glucuronidation, involving UGTs such as UGT1A9S, 2B7S, and 1A3S. nih.govfda.gov
Ambrisentan is a substrate for the uptake transporters OATP1B1 and OATP1B3, and the efflux transporter P-glycoprotein (P-gp). fda.govnih.govnih.gov However, specific preclinical data on the interaction of its acyl-β-D-glucuronide metabolite with these or other drug transporters is limited. The disposition and clearance of glucuronide metabolites are often mediated by transporters such as Multidrug Resistance-Associated Proteins (MRPs) and Organic Anion Transporters (OATs). The potential for R,S-Ambrisentan-acyl-β-D-glucuronide to act as a substrate or inhibitor of these transporters could influence its own elimination and potentially that of co-administered drugs. Without dedicated in vitro transporter studies on the metabolite, its role in transporter-mediated interactions remains speculative.
Mechanistic Investigations of Drug-Drug and Herb-Drug Interactions Affecting Glucuronide Formation or Disposition
Interactions that affect the formation or disposition of ambrisentan's glucuronide metabolite primarily involve the inhibition or induction of the metabolizing enzymes (UGTs) or transporters (e.g., OATP) responsible for the parent drug's clearance.
Herbal supplements can also impact the metabolic pathways of ambrisentan. St. John's wort, a potent inducer of CYP3A4 and P-gp, can increase the metabolism of ambrisentan, potentially leading to reduced plasma concentrations and efficacy. drugbank.comdrugbank.comnih.gov The induction of these pathways could divert ambrisentan toward oxidative metabolism, thereby altering the balance of its clearance and affecting the rate of glucuronide formation.
Conversely, in vitro and in vivo studies in rats have shown that shikonin (B1681659), a component of some traditional medicines, can inhibit the metabolism of ambrisentan. nih.gov This inhibition led to a significant increase in the plasma concentration of ambrisentan and a corresponding decrease in the formation of its oxidative metabolite, (S)-4-hydroxymethyl ambrisentan. nih.gov The enzyme kinetic study showed shikonin inhibited metabolism in both human and rat liver microsomes, suggesting a potential for a similar interaction to occur in humans, which would consequently reduce the formation of ambrisentan's metabolites, including its glucuronide. nih.gov
| Interacting Agent | Proposed Mechanism | Effect on Ambrisentan | Consequence for Glucuronide Formation |
|---|---|---|---|
| Cyclosporine | Inhibition of OATP-mediated hepatic uptake. nih.govnih.gov | ~2-fold increase in exposure. nih.gov | Decreased rate of formation. |
| St. John's Wort | Induction of CYP3A4 and/or P-gp. drugbank.comresearchgate.netnih.gov | Increased metabolism, potential for decreased exposure. drugbank.com | Altered rate of formation (potentially decreased due to diversion to oxidative pathways). |
| Shikonin | Inhibition of metabolism (CYP3A4 implicated). nih.gov | Increased Cmax and AUC. nih.gov | Decreased rate of formation. |
Future Directions in R,s Ambrisentan Acyl β D Glucuronide Research
Investigation of Stereoisomeric-Specific Glucuronidation and Subsequent Biological Fate
Ambrisentan (B1667022) is a chiral compound, and its metabolism can lead to the formation of diastereomeric acyl glucuronides. The stereochemistry of a drug can significantly influence its pharmacological and toxicological properties. Therefore, a critical future research direction is the detailed investigation of the stereoisomeric-specific glucuronidation of ambrisentan and the subsequent biological fate of the individual R- and S-acyl-β-D-glucuronide isomers.
It is known that UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, can exhibit stereoselectivity. nih.gov Research into the specific UGT isoforms involved in ambrisentan glucuronidation (UGT1A9S, 2B7S, and 1A3S) and their potential preference for one stereoisomer over the other is warranted. nih.gov In vitro studies using recombinant human UGTs could elucidate the kinetics of glucuronide formation for each ambrisentan enantiomer.
Furthermore, the biological fate of the individual diastereomeric glucuronides needs to be explored. This includes investigating potential differences in their distribution, further metabolism, and excretion pathways. It is also crucial to determine if the acyl glucuronide isomers possess any pharmacological activity, either desirable or undesirable. For some drugs, their acyl glucuronide metabolites have been shown to be reactive and can covalently bind to proteins, which has been linked to adverse drug reactions. nih.govnih.gov Investigating the stereoselective covalent binding of R- and S-ambrisentan-acyl-β-D-glucuronide to plasma and tissue proteins would be a significant step in assessing their potential for toxicity. nih.gov
Table 1: Potential Research Questions for Stereoisomeric-Specific Glucuronidation
| Research Question | Potential Experimental Approach |
| Which UGT isoforms are responsible for the glucuronidation of R- and S-ambrisentan? | Incubation of individual enantiomers with a panel of recombinant human UGT enzymes. |
| Are there significant differences in the rate of glucuronidation between the R- and S-enantiomers? | Kinetic analysis (Km and Vmax) of glucuronide formation for each enantiomer. |
| Do the diastereomeric glucuronides have different biological activities? | In vitro assays to assess the pharmacological activity of each purified diastereomer. |
| Is there stereoselective covalent binding of the glucuronide isomers to proteins? | Incubation of purified diastereomers with human serum albumin and other proteins followed by LC-MS/MS analysis of adducts. |
Application of In Silico Modeling for Predicting Metabolite Pathways and Interactions
In silico modeling has emerged as a powerful tool in drug discovery and development for predicting the metabolic fate of new chemical entities. nih.govsemanticscholar.orgnih.gov Future research on R,S-Ambrisentan-acyl-β-D-glucuronide should leverage these computational approaches to predict its metabolic pathways and potential interactions.
Various in silico models, such as XenoSite and SOM-UGT, have been developed to predict sites of metabolism by UGTs. nih.govresearchgate.netoup.com These models could be applied to ambrisentan to predict the likelihood of glucuronidation at different sites on the molecule and to understand the factors influencing this process. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the substrate selectivity of UGT isoforms for different chiral carboxylic acids, which could be extended to ambrisentan. nih.gov
Beyond predicting formation, in silico tools can also be used to predict the potential for drug-drug interactions. By modeling the interaction of ambrisentan and its glucuronide with various drug-metabolizing enzymes and transporters, potential interactions with co-administered drugs can be anticipated. This is particularly important as ambrisentan is often used in combination with other medications for the treatment of pulmonary arterial hypertension. Computational models can also help in predicting the binding affinity of the acyl glucuronide stereoisomers to proteins, providing insights into their potential for covalent binding and toxicity. nih.gov
Table 2: In Silico Tools and Their Potential Application to Ambrisentan Research
| In Silico Tool | Potential Application |
| Metabolism Prediction Models (e.g., XenoSite, SOM-UGT) | Predict the regioselectivity of ambrisentan glucuronidation. nih.govresearchgate.netoup.com |
| QSAR Models | Predict the stereoselectivity of UGTs towards R- and S-ambrisentan. nih.gov |
| Molecular Docking | Simulate the binding of ambrisentan and its glucuronide to UGTs and other proteins. |
| ADMET Prediction Software | Predict the absorption, distribution, metabolism, excretion, and toxicity profiles of the glucuronide isomers. |
Development of Advanced Bioanalytical Techniques for Ultrasensitive Detection and Characterization
A significant challenge in studying drug metabolites is their often low concentrations in biological matrices. The development of advanced, ultrasensitive bioanalytical techniques is therefore a crucial future direction for the detailed characterization and quantification of R,S-Ambrisentan-acyl-β-D-glucuronide and its individual stereoisomers.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the bioanalysis of drugs and their metabolites. currentseparations.comresearchgate.netscispace.comnih.gov However, to achieve the necessary sensitivity for detecting low levels of the diastereomeric glucuronides and their potential protein adducts, further advancements in this technology are needed. This could include the use of high-resolution mass spectrometry (HRMS) for more accurate mass measurements and structural elucidation, as well as the development of more efficient sample preparation techniques to enrich the analytes of interest. criver.com
Given the chiral nature of ambrisentan and its glucuronide, the development of stereoselective bioanalytical methods is essential. Chiral chromatography, using chiral stationary phases (CSPs), can be employed to separate the R- and S-enantiomers of ambrisentan and the corresponding diastereomers of its acyl glucuronide. researchgate.netnih.govshimadzu-webapp.euwvu.edueijppr.comresearchgate.net The coupling of chiral separation techniques with highly sensitive mass spectrometric detection will be key to accurately quantifying each stereoisomer in complex biological samples.
Table 3: Advanced Bioanalytical Techniques for R,S-Ambrisentan-acyl-β-D-Glucuronide Analysis
| Technique | Advantage for Ambrisentan Glucuronide Analysis |
| Chiral LC-MS/MS | Separation and quantification of individual stereoisomers. researchgate.netnih.govshimadzu-webapp.euwvu.edueijppr.comresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for confident identification and structural elucidation of metabolites. criver.com |
| Supercritical Fluid Chromatography (SFC)-MS/MS | An alternative to HPLC for efficient chiral separations. shimadzu-webapp.eu |
| Immunoaffinity Chromatography | Highly selective sample preparation for the enrichment of the glucuronide from complex matrices. |
Comprehensive Understanding of Glucuronide Stability and Reactivity in Diverse Biological Systems
Acyl glucuronides are known to be chemically reactive metabolites that can undergo hydrolysis back to the parent drug and intramolecular acyl migration to form various positional isomers. nih.govnih.gov A comprehensive understanding of the stability and reactivity of R,S-Ambrisentan-acyl-β-D-glucuronide in diverse biological systems is a critical area for future research to fully assess its safety profile.
The stability of the ambrisentan acyl glucuronide diastereomers should be investigated under various physiological conditions, including different pH values and in the presence of various biological matrices such as plasma, liver microsomes, and hepatocytes. This will provide crucial information on their half-lives and the rates of hydrolysis and acyl migration. It is important to determine if there are stereoselective differences in the stability and reactivity of the R- and S-acyl glucuronides. nih.gov
The potential for covalent binding to proteins is a key aspect of acyl glucuronide reactivity. nih.gov In vitro studies should be conducted to assess the extent of covalent binding of the individual diastereomers to human plasma and liver proteins. The identification of specific protein targets for adduction could provide insights into potential mechanisms of toxicity. Furthermore, the development of in vitro assays to screen for the reactivity of acyl glucuronides early in the drug discovery process can help in selecting candidates with a lower risk of forming reactive metabolites. nih.gov
Table 4: Key Parameters for Assessing Glucuronide Stability and Reactivity
| Parameter | Description |
| Hydrolysis Rate | The rate at which the glucuronide is cleaved back to the parent drug, ambrisentan. |
| Acyl Migration Rate | The rate of intramolecular rearrangement to form positional isomers. |
| Covalent Binding | The extent of irreversible binding to proteins and other macromolecules. |
| Half-life | The time it takes for the concentration of the glucuronide to decrease by half in a given biological system. |
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize R,S-Ambrisentan-acyl-β-D-glucuronide for mechanistic studies?
- Methodological Answer : Synthesis typically involves enzymatic or chemical conjugation of the parent drug (Ambrisentan) with glucuronic acid. For chemical synthesis, the Mitsunobu reaction (using allyl glucuronate intermediates) followed by Pd(0)-catalyzed deprotection is a validated approach to yield pure acyl glucuronides . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) to verify molecular weight. Stability assessments (e.g., pH-dependent hydrolysis, acyl migration) should be conducted using reversed-phase HPLC under controlled conditions (pH 7.4, 37°C) to mimic physiological environments .
Q. What analytical methods are suitable for quantifying R,S-Ambrisentan-acyl-β-D-glucuronide in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards is preferred for specificity and sensitivity. Chromatographic separation should use polar-embedded columns (e.g., C18 with ion-pairing agents) to resolve isomers formed via acyl migration. Hydrolysis controls (e.g., β-glucuronidase inhibitors) must be included during sample preparation to prevent artifactual degradation . For protein adduct detection, SDS-PAGE combined with Western blotting using anti-acyl glucuronide antibodies can identify covalent modifications .
Q. How should researchers address instability issues during experimental handling of acyl glucuronides?
- Methodological Answer : Immediate freezing of biological samples at -80°C and use of stabilizing buffers (e.g., 0.1 M phosphate buffer, pH 7.4) are critical. Intra-experiment stability studies must assess hydrolysis rates under varying pH (4–8), temperature (4–37°C), and storage durations. Data normalization should account for time-dependent degradation, with parallel quantification of parent aglycone to track hydrolysis .
Advanced Research Questions
Q. What experimental strategies elucidate the role of hepatic transport in R,S-Ambrisentan-acyl-β-D-glucuronide disposition and toxicity?
- Methodological Answer : Use in vitro models (e.g., transfected HEK293 cells expressing OATP1B1/1B3 or MRP2 transporters) to assess uptake and efflux kinetics. Compare intracellular vs. extracellular glucuronide concentrations to identify transport-driven accumulation. In vivo, bile-cannulated rodent models can quantify biliary excretion. Hepatotoxicity risk is inferred from adduct formation in hepatic proteins (e.g., tubulin, UGTs) detected via immunoprecipitation and proteomics .
Q. How can contradictory data on R,S-Ambrisentan-acyl-β-D-glucuronide’s reactivity be resolved across studies?
- Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., pH, temperature) or analytical methodologies. Standardize protocols using reference materials (e.g., USP/EP-certified standards) and cross-validate findings with orthogonal techniques (e.g., NMR for isomer quantification vs. LC-MS). Apply the Benjamini-Hochberg procedure to control false discovery rates (FDR < 5%) when analyzing high-throughput adduct data .
Q. What mechanistic approaches link acyl glucuronide-protein adducts to immune-mediated toxicity?
- Methodological Answer : Incubate R,S-Ambrisentan-acyl-β-D-glucuronide with human serum albumin (HSA) in vitro and quantify adducts via LC-MS/MS. To assess immunogenicity, use ELISA to detect IgG/IgM antibodies in patient sera against HSA-glucuronide adducts. In vivo models (e.g., transgenic mice expressing human HLA alleles) can evaluate hypersensitivity reactions, with histopathology and cytokine profiling to confirm immune activation .
Q. How do researchers design studies to differentiate between acyl glucuronide-specific toxicity and parent drug effects?
- Methodological Answer : Employ genetic knockouts (e.g., UGT-deficient mice) to isolate glucuronide-dependent toxicity. Co-administer β-glucuronidase inhibitors in vivo to increase acyl glucuronide exposure while suppressing parent drug reformation. Transcriptomic profiling (RNA-seq) of hepatocytes treated with pure glucuronide vs. parent drug can identify unique pathways (e.g., oxidative stress, ER stress) .
Methodological Considerations for Data Interpretation
- Statistical Rigor : Use mixed-effects models to account for batch variability in adduct quantification. For in vivo studies, power analysis should ensure adequate sample sizes to detect clinically relevant effect sizes .
- Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles, with raw LC-MS/MS spectra and NMR files archived in public repositories (e.g., MetaboLights) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
